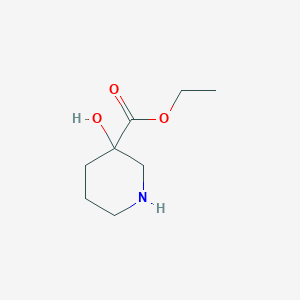
N-Acetyl-4-fluoro-L-tryptophan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetyl-4-fluoro-L-tryptophan is a fluorinated derivative of the amino acid tryptophanFluorinated compounds are known for their increased stability, bioavailability, and unique reactivity, which makes this compound an interesting subject for research and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl-4-fluoro-L-tryptophan typically involves the fluorination of L-tryptophan followed by acetylation. One common method includes the use of fluorinase enzymes to introduce the fluorine atom selectively. The reaction conditions often require mild temperatures and specific pH levels to ensure the stability of the fluorinated intermediate .
Industrial Production Methods: Industrial production of this compound may involve large-scale enzymatic synthesis, leveraging the efficiency of fluorinase enzymes. This method is preferred due to its selectivity and environmentally friendly nature. Additionally, chemical synthesis routes using fluorinating agents and acetylating reagents are also employed, depending on the desired scale and purity .
Analyse Des Réactions Chimiques
Types of Reactions: N-Acetyl-4-fluoro-L-tryptophan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halides and nucleophiles are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while substitution reactions can produce various fluorinated derivatives .
Applications De Recherche Scientifique
N-Acetyl-4-fluoro-L-tryptophan has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex fluorinated molecules.
Biology: The compound is studied for its role in protein synthesis and enzyme interactions.
Medicine: Research focuses on its potential as a radioprotective agent and its neuroprotective effects in conditions like Alzheimer’s disease
Industry: It is utilized in the development of pharmaceuticals and diagnostic probes.
Mécanisme D'action
The mechanism of action of N-Acetyl-4-fluoro-L-tryptophan involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
N-Acetyl-L-tryptophan: A non-fluorinated analog with similar protective effects but lower stability.
4-Fluoro-L-tryptophan: Lacks the acetyl group, making it less effective in certain applications.
N-Acetyl-5-fluoro-L-tryptophan: Another fluorinated derivative with different reactivity and applications
Uniqueness: N-Acetyl-4-fluoro-L-tryptophan stands out due to its unique combination of fluorine and acetyl groups, which confer enhanced stability, bioavailability, and specific reactivity. These properties make it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C13H13FN2O3 |
|---|---|
Poids moléculaire |
264.25 g/mol |
Nom IUPAC |
2-acetamido-3-(4-fluoro-1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C13H13FN2O3/c1-7(17)16-11(13(18)19)5-8-6-15-10-4-2-3-9(14)12(8)10/h2-4,6,11,15H,5H2,1H3,(H,16,17)(H,18,19) |
Clé InChI |
FPURNYRSDCMXLW-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC(CC1=CNC2=C1C(=CC=C2)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Potassium trifluoro({6-fluorospiro[3.3]heptan-2-yl})boranuide](/img/structure/B13514979.png)





![1-[(Tert-butoxy)carbonyl]-3-(oxan-4-yl)azetidine-3-carboxylicacid](/img/structure/B13515013.png)


![({Amino[methyl(prop-2-yn-1-yl)amino]methylidene}amino)methanimidamide](/img/structure/B13515029.png)


![methyl[2-(3-methyl-3H-diazirin-3-yl)ethyl]amine hydrochloride](/img/structure/B13515067.png)
